methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327004
InChI: InChI=1S/C17H18N6O3S/c1-10(2)8-13-14(16(25)26-3)19-17(27-13)20-15(24)11-4-6-12(7-5-11)23-9-18-21-22-23/h4-7,9-10H,8H2,1-3H3,(H,19,20,24)
SMILES:
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol

methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC16327004

Molecular Formula: C17H18N6O3S

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C17H18N6O3S
Molecular Weight 386.4 g/mol
IUPAC Name methyl 5-(2-methylpropyl)-2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C17H18N6O3S/c1-10(2)8-13-14(16(25)26-3)19-17(27-13)20-15(24)11-4-6-12(7-5-11)23-9-18-21-22-23/h4-7,9-10H,8H2,1-3H3,(H,19,20,24)
Standard InChI Key HPPPAYQZFURWOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(=O)OC

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These methods often utilize specific reagents and conditions to achieve the desired structural characteristics. Common steps include the use of protective group strategies to prevent unwanted reactions during multi-step procedures, such as protecting groups for amines or carboxylic acids. The synthesis may also involve reactions facilitated by catalysts or specific reaction conditions like temperature and pH adjustments to enhance yield and selectivity.

Potential Applications

Compounds with thiazole and tetrazole moieties have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. These activities are likely due to their ability to interfere with cellular signaling pathways. While specific data on methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is not available, related compounds have demonstrated promising stability profiles under physiological conditions, suggesting potential for further development.

Data Table for Related Compounds

Given the lack of specific data on methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, the following table provides information on a closely related compound:

PropertyValue
Compound NameMethyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Molecular FormulaC₁₈H₂₃N₅O₃S
Molecular WeightApproximately 385.48 g/mol
logPNot specified for this exact compound
logDNot specified for this exact compound
Hydrogen Bond AcceptorsNot specified for this exact compound
Hydrogen Bond DonorsNot specified for this exact compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator